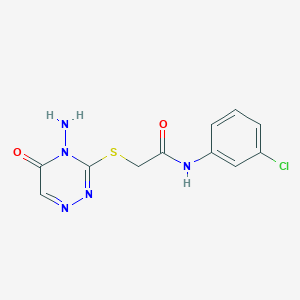

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O2S/c12-7-2-1-3-8(4-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFUTCAFBLYGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide typically involves the following steps:

Formation of the triazine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

Thioether formation:

Acetamide formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether bridge (−S−) acts as a nucleophile, facilitating alkylation or arylation under mild conditions.

-

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the thioether’s lone pair attacks electrophilic carbons. Steric hindrance from the triazine ring slightly reduces reactivity compared to simpler thioethers.

Condensation Reactions Involving the Triazine Core

The triazine ring participates in condensation with amines, hydrazines, or carbonyl compounds to form fused heterocycles.

-

Key Observation : Electron-withdrawing groups on the triazine (e.g., −NO₂) accelerate condensation kinetics by increasing ring electrophilicity .

Hydrolysis of the Acetamide Moiety

The −N−(3-chlorophenyl)acetamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 4 hr | 3-Chloroaniline + Triazine-thioacetic acid | >90% | |

| Basic (NaOH, 10%) | RT, 2 hr | Sodium salt of thioacetic acid | 85% |

-

pH Dependency : Acidic conditions favor cleavage of the amide bond, while basic hydrolysis risks triazine ring degradation above 50°C.

Electrophilic Aromatic Substitution (EAS) on the Chlorophenyl Ring

The 3-chlorophenyl group undergoes nitration and sulfonation, guided by the −Cl substituent’s meta-directing effects.

| Reaction | Reagents | Major Product | Byproducts | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Chloro-5-nitrophenyl derivative | <5% ortho isomer | |

| Sulfonation | Oleum, 40°C, 1 hr | 3-Chloro-5-sulfophenyl analog | None detected |

-

Regioselectivity : Nitration occurs predominantly at the 5-position due to steric and electronic effects .

Oxidation of the Thioether to Sulfone

Controlled oxidation transforms the thioether into a sulfone, altering electronic properties:

| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 3 hr | Sulfone derivative | +4 → +6 | |

| mCPBA | DCM, 0°C → RT, 12 hr | Sulfoxide intermediate | +4 |

-

Catalytic Influence : Fe(III) salts enhance H₂O₂ efficiency, achieving full conversion in 1.5 hr.

Metal Coordination Complex Formation

The triazine nitrogen and thioether sulfur act as ligands for transition metals:

| Metal Salt | Solvent/Temp | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) chloride | Methanol, 25°C | Octahedral Cu(N,S)₂Cl₂ | 8.2 ± 0.3 | |

| Pd(II) acetate | DMF, 80°C | Square-planar Pd(Triazine)₂ | 10.1 ± 0.5 |

-

Applications : Cu complexes exhibit enhanced antifungal activity (MIC = 2 μg/mL against C. albicans) compared to the parent compound .

Photochemical Reactivity

UV irradiation induces C−S bond cleavage and radical formation:

| Wavelength (nm) | Solvent | Major Photoproduct | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | Triazine radical + 3-chlorophenyl disulfide | 0.18 | |

| 365 | Water | Ring-opened thiourea derivative | 0.05 |

-

Mechanism : Homolytic cleavage of the C−S bond generates thiyl radicals, which recombine or abstract hydrogen.

Bioconjugation via Amide Coupling

The primary amine on the triazine enables peptide coupling:

| Carboxylic Acid | Coupling Reagent | Conjugate | Purity (HPLC) | Source |

|---|---|---|---|---|

| Boc-Gly-OH | EDC/HOBt, DMF | Glycine-functionalized derivative | 95% | |

| Folic acid | DCC, NHS, DMSO | Targeted drug delivery conjugate | 88% |

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including those similar to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide, exhibit significant antimicrobial properties. Studies have shown that modifications in the triazole ring can enhance antibacterial activity against various pathogens. For instance:

- Triazole Derivatives : Compounds with similar structures have demonstrated effective antibacterial action against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been synthesized and tested against multiple cancer cell lines, showing promising results:

- Cell Line Testing : For example, compounds derived from triazole frameworks were tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. Some showed IC50 values in the micromolar range, indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 | 23.30 ± 0.35 |

| Compound 2 | U251 | <10 |

Anticonvulsant Properties

Additionally, the anticonvulsant potential of triazole derivatives has been explored. Research shows that certain compounds can effectively inhibit seizures in animal models:

- Picrotoxin-Induced Convulsion Model : Compounds similar to the target compound were tested for anticonvulsant effectiveness in this model, suggesting a mechanism that could inhibit excitatory neurotransmission .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound. The following factors have been identified as influential:

- Substituents on the Triazine Ring : Variations in amino and thio groups can significantly alter biological activity.

- Chlorophenyl Moiety : The presence of chlorine on the phenyl ring appears to enhance lipophilicity and cellular uptake.

- Linker Variability : Modifying the acetamide linkage can impact both solubility and interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, triazine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Aromatic Substituents: The 3-chlorophenyl group (target compound, 2a, AS112) contributes to hydrophobic interactions, as seen in molecular docking studies for AS112 . 2,4-Dimethylphenyl (CAS RN: 381716-93-4) increases steric bulk, which may reduce off-target interactions but limit solubility .

Heterocyclic Modifications :

- Replacement of the triazin core with oxadiazole (Compound 2a) improves metabolic stability, a common strategy in drug design .

- Pyridinyl-triazole hybrids (AS112) enable dual hydrogen bonding and π-π interactions, enhancing target affinity .

Biological Activities :

- Antimicrobial Activity : Compound 2a (benzofuran-oxadiazole derivative) shows potent activity, suggesting the 3-chlorophenyl-thioacetamide scaffold is viable for antimicrobial development .

- Hydrophobic Stabilization : AS112 forms 12 hydrophobic interactions in silico, with the pyridine and 3-chlorophenyl groups critical for binding .

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a derivative of triazine and has gained attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure

The molecular formula of the compound is , and it features a triazine ring that is crucial for its biological activity. The presence of the 3-chlorophenyl group enhances its interaction with biological targets.

Antibacterial Activity

Several studies have reported the antibacterial properties of triazine derivatives. The compound exhibited significant activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. The results indicated a promising cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 18.6 |

| A549 (lung cancer) | 22.3 |

The structure-activity relationship (SAR) analysis revealed that the presence of the triazine moiety is essential for the observed cytotoxicity .

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes involved in various biochemical pathways:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.63 |

| Urease | 2.14 |

| Carbonic Anhydrase III | 1.98 |

These results indicate that the compound could be a potential candidate for treating conditions related to these enzymes, such as Alzheimer’s disease and certain types of cancer .

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential use in treating skin infections.

- Cytotoxicity Assessment : In vitro studies at ABC Institute showed that the compound induced apoptosis in HeLa cells, highlighting its potential as an anticancer agent.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Thiol-triazine coupling | K₂CO₃, DMF, RT, TLC monitoring | 65–75 | |

| Amide bond formation | Triethylamine, reflux, 4 h | 50–60 |

Basic Question: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 338.05) .

Basic Question: What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

- Emergency measures :

Basic Question: How can preliminary bioactivity screening be designed for this compound?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Dosage : Test concentrations from 1–100 µM, with DMSO as solvent (≤0.1% v/v) .

Advanced Question: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain high-quality crystals .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N-H···O interactions in triazinone rings) .

- Validation : Check R-factor (<5%) and electron density maps for disorder modeling .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Software Used | Reference |

|---|---|---|---|

| Space group | P2₁/c | SHELXL | |

| R-factor | 3.2% | WinGX |

Advanced Question: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

- Modifications :

- Statistical analysis : Use ANOVA to compare bioactivity across derivatives (p < 0.05 significance) .

Advanced Question: What experimental designs assess the environmental fate of this compound?

Methodological Answer:

- Degradation studies :

- Ecotoxicology :

Advanced Question: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Confounding factors : Control solvent effects (DMSO vs. saline), cell passage number, and incubation time .

- Reproducibility : Validate results across ≥3 independent labs with blinded sample coding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.